4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581815
InChI: InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-1-3(9)5(10-11)6(12)13;/h1,4H,2,9H2,(H,12,13);1H
SMILES: C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl
Molecular Formula: C6H8ClF2N3O2
Molecular Weight: 227.60 g/mol

4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC13581815

Molecular Formula: C6H8ClF2N3O2

Molecular Weight: 227.60 g/mol

* For research use only. Not for human or veterinary use.

4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride -

Specification

Molecular Formula C6H8ClF2N3O2
Molecular Weight 227.60 g/mol
IUPAC Name 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-1-3(9)5(10-11)6(12)13;/h1,4H,2,9H2,(H,12,13);1H
Standard InChI Key UEVMNMQBTIAGCW-UHFFFAOYSA-N
SMILES C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl
Canonical SMILES C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride, reflects its core pyrazole ring (C3H3N2\text{C}_3\text{H}_3\text{N}_2) substituted with three functional groups:

  • A 2,2-difluoroethyl chain (CH2CF2\text{CH}_2\text{CF}_2) at position 1, introducing electronegativity and steric bulk.

  • An amino group (NH2\text{NH}_2) at position 4, enabling hydrogen bonding and participation in nucleophilic reactions.

  • A carboxylic acid group (COOH\text{COOH}) at position 3, protonated as a hydrochloride salt (Cl\text{Cl}^-) to enhance solubility.

The canonical SMILES string C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl and InChI key UEVMNMQBTIAGCW-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight227.60 g/mol
DensityNot reported
Boiling PointNot reported
SolubilityLikely polar due to HCl salt

The hydrochloride salt form improves aqueous solubility, a critical factor for biological testing. Comparative analysis with the non-salt analog, 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (C6H5ClF2N2O2\text{C}_6\text{H}_5\text{ClF}_2\text{N}_2\text{O}_2, MW 210.56 g/mol), reveals that chlorination at position 3 reduces molecular weight but eliminates the amino group’s reactivity .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride are scarce, its synthesis likely involves:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition .

  • Substitution Reactions: Introduction of the 2,2-difluoroethyl group using fluoroalkylation agents (e.g., CF2H2\text{CF}_2\text{H}_2) under basic conditions .

  • Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 3, followed by hydrochloride salt formation.

A related compound, 4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid (CAS 1006486-42-5), is synthesized via chlorination of the pyrazole precursor, achieving 95% purity . This suggests that similar halogenation strategies could apply to the target compound.

Purification and Characterization

Purification likely employs recrystallization or column chromatography, with characterization via:

  • NMR Spectroscopy: To confirm substitution patterns.

  • Mass Spectrometry: For molecular weight validation.

  • X-ray Crystallography: To resolve solid-state structure (data unavailable).

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

  • Amino Group (NH2\text{NH}_2): Participates in acylation, alkylation, and Schiff base formation. For example, reacting with acyl chlorides yields amide derivatives .

  • Carboxylic Acid (COOH\text{COOH}): Forms esters, amides, or anhydrides. The hydrochloride salt may limit direct reactivity unless neutralized.

  • Difluoroethyl Chain (CF2CH3\text{CF}_2\text{CH}_3): Electron-withdrawing fluorine atoms enhance the pyrazole ring’s electrophilicity, facilitating aromatic substitution .

Stability and Degradation

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s multifunctional structure positions it as a precursor for:

  • Anticancer Agents: Pyrazole cores are prevalent in inhibitors of VEGFR2 and PDGFR-β .

  • Antimicrobials: Amino-pyrazole derivatives exhibit activity against Gram-positive bacteria .

Materials Science

Fluorinated pyrazoles contribute to:

  • Liquid Crystals: Enhanced thermal stability from fluorine substituents .

  • Coordination Complexes: Carboxylic acid groups enable metal ligation for catalytic applications.

Comparative Analysis of Related Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key FeaturesSource
4-Amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochlorideC6H8ClF2N3O2\text{C}_6\text{H}_8\text{ClF}_2\text{N}_3\text{O}_2227.60Hydrochloride salt, amino group
4-Chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acidC6H5ClF2N2O2\text{C}_6\text{H}_5\text{ClF}_2\text{N}_2\text{O}_2210.56Chloro substitution, no amino group
4-Amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamideC6H8F2N4O\text{C}_6\text{H}_8\text{F}_2\text{N}_4\text{O}190.15Carboxamide, enhanced lipophilicity

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